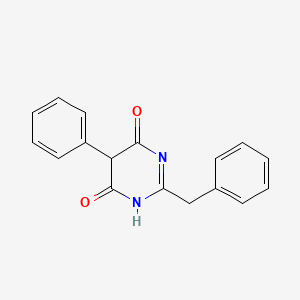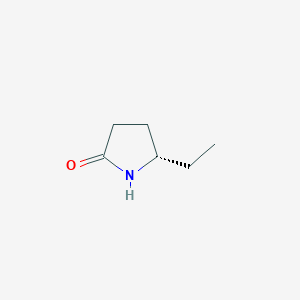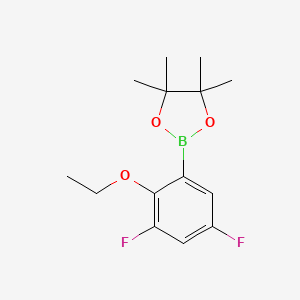![molecular formula C28H35NO6Si B13900421 (2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol;oxalic acid](/img/structure/B13900421.png)
(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol;oxalic acid is a complex organic compound that features a combination of benzylamino, tert-butyl, diphenylsilyl, and oxalic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol typically involves multiple steps, starting from readily available precursorsThe final step often includes the formation of the oxalic acid salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol is used as a building block for the synthesis of more complex molecules.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals targeting specific biological pathways .
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities .
Industry
Industrially, the compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may facilitate binding to active sites, while the tert-butyl(diphenyl)silyl moiety enhances the compound’s stability and solubility . The oxalic acid component may play a role in modulating the compound’s overall charge and reactivity .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(benzylamino)-3-[tert-butyl(dimethyl)silyl]oxy-propan-1-ol: Similar structure but with dimethylsilyl instead of diphenylsilyl.
(2S)-2-(benzylamino)-3-[tert-butyl(trimethyl)silyl]oxy-propan-1-ol: Similar structure but with trimethylsilyl instead of diphenylsilyl.
Uniqueness
The presence of the diphenylsilyl group in (2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol imparts unique steric and electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C28H35NO6Si |
|---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxypropan-1-ol;oxalic acid |
InChI |
InChI=1S/C26H33NO2Si.C2H2O4/c1-26(2,3)30(24-15-9-5-10-16-24,25-17-11-6-12-18-25)29-21-23(20-28)27-19-22-13-7-4-8-14-22;3-1(4)2(5)6/h4-18,23,27-28H,19-21H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
BPHGZBYESZNARU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO)NCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


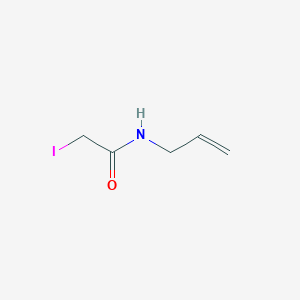
![4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13900342.png)
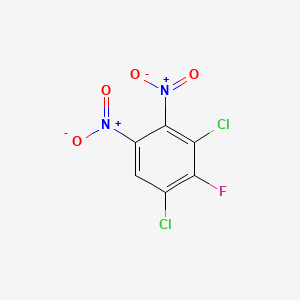

![2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13900362.png)
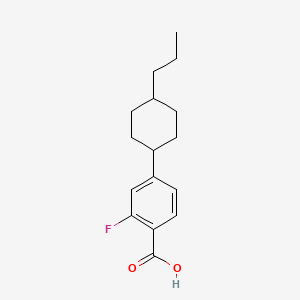
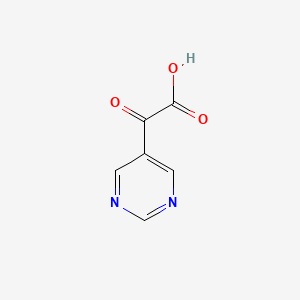
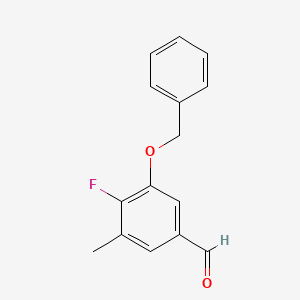
![Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13900398.png)
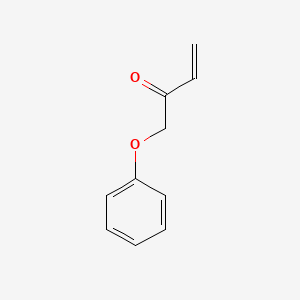
![5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine](/img/structure/B13900417.png)
